7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Formation of the Triazolopyrimidine Ring: The triazolopyrimidine ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile or an amidine under basic conditions.
Coupling of the Rings: The final step involves coupling the chromene and triazolopyrimidine rings through a cyclization reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
- Multipurpose [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the fused chromene and triazolopyrimidine rings, and the presence of methoxy and methyl substituents
Properties
Molecular Formula |
C26H22N4O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
11-(4-methoxyphenyl)-9-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H22N4O2/c1-16-7-9-18(10-8-16)25-22-23(20-5-3-4-6-21(20)32-25)29-26-27-15-28-30(26)24(22)17-11-13-19(31-2)14-12-17/h3-15,24-25H,1-2H3,(H,27,28,29) |
InChI Key |
IRJGTLBCRVKZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.